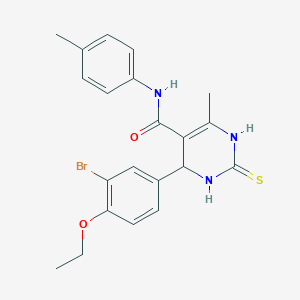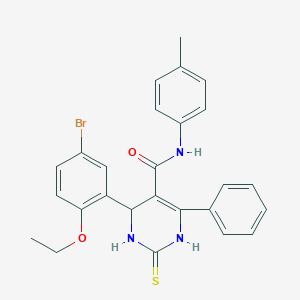![molecular formula C23H26FN5O2S B306230 N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized by several methods and has been found to have potential applications in various fields.
作用機序
The mechanism of action of N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth, fungal growth, or inflammation.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal cells, and reduce inflammation in animal models. Additionally, it has been found to have low toxicity in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide in lab experiments is its low toxicity. This makes it a safer compound to work with compared to other chemical compounds that have similar properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
将来の方向性
There are several future directions for research on N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide. One direction is to further investigate its anticancer properties and identify the specific enzymes or signaling pathways that it targets. Another direction is to study its antifungal properties in vivo and identify its mechanism of action against fungal cells. Additionally, further research is needed to understand its anti-inflammatory properties and its potential use in treating inflammatory diseases.
合成法
Several methods have been reported for the synthesis of N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide. One of the most commonly used methods involves the reaction of 2-(2-fluoroanilino)-2-oxoethylthioacetic acid with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of triethylamine, followed by the reaction with 3-methylbenzoyl chloride in the presence of N,N-dimethylformamide. The resulting compound is then purified by column chromatography.
科学的研究の応用
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal properties, as it has been found to inhibit the growth of several fungal species. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
特性
製品名 |
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide |
|---|---|
分子式 |
C23H26FN5O2S |
分子量 |
455.6 g/mol |
IUPAC名 |
N-[1-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H26FN5O2S/c1-14(2)20(26-22(31)16-9-7-8-15(3)12-16)21-27-28-23(29(21)4)32-13-19(30)25-18-11-6-5-10-17(18)24/h5-12,14,20H,13H2,1-4H3,(H,25,30)(H,26,31) |
InChIキー |
XKGURDAJKKCARV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F)C(C)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide](/img/structure/B306147.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide](/img/structure/B306148.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B306149.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B306150.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B306151.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B306152.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B306154.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B306155.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B306156.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)


